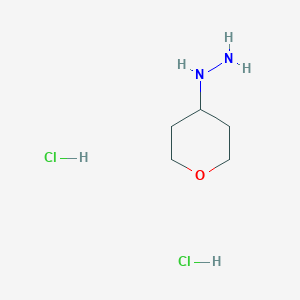

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

oxan-4-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQYXDJQJWQHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679076 | |

| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187974-47-5, 116312-69-7 | |

| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-4-ylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydrazinotetrahydro-2H-pyran dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride?

An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride for Drug Discovery Professionals

Abstract

This compound is a heterocyclic building block of significant value in medicinal chemistry and drug discovery. Its structure synergistically combines the favorable pharmacokinetic attributes of a tetrahydropyran (THP) ring with the versatile reactivity of a hydrazine moiety. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, key synthetic applications, and its role in the development of novel therapeutics, particularly as a scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: Strategic Value in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. The title compound, this compound, has emerged as a strategic intermediate due to the convergence of two highly valued pharmacophoric elements.

The Tetrahydropyran Scaffold: A "Privileged" Motif

The tetrahydropyran (THP) ring is widely regarded as a "privileged scaffold" in medicinal chemistry.[1] It is prevalent in numerous biologically active compounds and natural products.[2] From a drug design perspective, the THP moiety often serves as a more hydrophilic bioisostere for carbocyclic rings like cyclohexane. This substitution can reduce lipophilicity, which in turn can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a crucial factor for clinical viability.[1] The incorporation of the THP ring can enhance aqueous solubility, modulate metabolic stability, and provide specific hydrogen bond accepting vectors via its ether oxygen, thereby optimizing interactions with biological targets.[3]

The Hydrazine Moiety: A Versatile Synthetic Handle

The hydrazine functional group is a powerful and versatile tool in organic synthesis.[4] Its nucleophilic nature enables a wide range of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones, and the construction of nitrogen-containing heterocycles like pyrazoles and triazoles.[4][5] These structural motifs are staples in medicinal chemistry, found in a vast array of therapeutic agents with demonstrated anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[5]

This compound: A Key Building Block

The dihydrochloride salt of (Tetrahydro-2H-pyran-4-yl)hydrazine provides a stable, solid, and readily handleable form of the reactive hydrazine. This enhances its shelf-life and simplifies weighing and dispensing in synthetic protocols. It serves as a crucial starting material for constructing diverse chemical libraries aimed at various therapeutic targets, with a notable application in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use.

Identification and Nomenclature

The definitive identity of the compound is established by its CAS number and various chemical names.

| Identifier | Value |

| Chemical Name | This compound[1] |

| IUPAC Name | oxan-4-ylhydrazine;dihydrochloride[7] |

| CAS Number | 1187974-47-5 |

| Molecular Formula | C₅H₁₄Cl₂N₂O[1] |

| Molecular Weight | 189.09 g/mol |

| SMILES | NNC1CCOCC1.[H]Cl.[H]Cl[1] |

| InChIKey | LEQYXDJQJWQHEP-UHFFFAOYSA-N[7][8] |

Physical and Chemical Properties

The dihydrochloride salt form dictates many of the compound's physical properties.

| Property | Value / Description |

| Appearance | Solid[1] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[6] |

| Storage | Store at 2-8°C under an inert atmosphere.[1] |

| Hydrogen Bond Donors | 4[1][7] |

| Hydrogen Bond Acceptors | 3[1][7] |

| Rotatable Bond Count | 1[1] |

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and quality control.

| Data Type | Expected Characteristics |

| ¹H NMR | A proton NMR spectrum for the hydrochloride salt is available.[8] Key signals would include broad peaks for the amine protons (NH₂ and NH⁺), and multiplets corresponding to the axial and equatorial protons of the THP ring. The protons adjacent to the oxygen (positions 2 and 6) would be shifted downfield compared to those at positions 3 and 5. |

| ¹³C NMR | Expected signals include four distinct resonances for the carbon atoms of the THP ring, with the carbons adjacent to the ether oxygen (C2, C6) appearing most downfield. |

| IR Spectroscopy | Characteristic absorption bands would include a broad stretch in the 3200-2600 cm⁻¹ region, typical of an amine salt (N-H stretching). Also expected are C-H stretching bands for the aliphatic ring (~2900 cm⁻¹) and a strong C-O-C stretching band for the ether linkage (~1100 cm⁻¹).[6] |

| Mass Spectrometry (MS) | Mass spectrometry would show a molecular ion peak for the free base (M⁺) at m/z 116.1.[6] Key fragmentation patterns would likely involve cleavage of the THP ring and loss of the hydrazine moiety.[6] |

Synthesis and Purification

The most practical and widely employed synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine is through the reductive amination of tetrahydro-4H-pyran-4-one.[6] This approach is efficient and proceeds through a hydrazone intermediate.

Rationale for Synthetic Route Selection

Reductive amination is a robust and high-yielding transformation in organic chemistry. The choice of tetrahydro-4H-pyran-4-one as the starting material is strategic due to its commercial availability and straightforward reactivity. The two-step, one-pot procedure involving initial hydrazone formation followed by in-situ reduction is atom-economical and minimizes purification steps.[6] Various reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The use of a borane-based reagent like α-picoline-borane has also been reported as an efficient method for the reductive alkylation of hydrazines.[9]

Detailed Step-by-Step Synthesis Protocol

Reaction: Reductive amination of Tetrahydro-4H-pyran-4-one followed by salt formation.

Step 1: Hydrazone Formation

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.2 eq).[6]

-

Heat the reaction mixture to reflux and monitor its progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, allow the mixture to cool to room temperature. The resulting hydrazone can often be carried forward to the next step without purification.[6]

Step 2: Reduction of the Hydrazone

-

Cool the solution containing the hydrazone intermediate in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete disappearance of the hydrazone.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl to destroy any remaining reducing agent.

Step 3: Isolation and Dihydrochloride Salt Formation

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to basic (pH > 12) using 5M NaOH.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-4-yl)hydrazine free base.

-

Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete (at least 2.2 equivalents).

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Synthesis and Purification Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The utility of this building block stems from the predictable and versatile reactivity of the hydrazine moiety.

Formation of Hydrazones

The primary reaction of hydrazines is condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically robust and high-yielding, forming a stable C=N bond. This transformation is fundamental for building molecular complexity and is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.[1]

Synthesis of Pyrazole Derivatives

A strategically important application is the synthesis of pyrazole rings. Pyrazoles are a key heterocycle in many approved drugs and clinical candidates.[10] (Tetrahydro-2H-pyran-4-yl)hydrazine can react with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters) in a cyclocondensation reaction to afford substituted pyrazoles, directly incorporating the beneficial THP scaffold into the final structure.[6]

Key Synthetic Transformations Diagram

Caption: Key synthetic applications of the title compound.

Applications in Drug Discovery and Development

The unique combination of the THP ring and hydrazine group makes this compound a valuable asset in drug discovery.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of this scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes mellitus.[2][6] DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for regulating insulin secretion.[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to better glycemic control. Many potent DPP-4 inhibitors, known as "gliptins," feature nitrogen-containing heterocyclic cores.[10] The (Tetrahydro-2H-pyran-4-yl)hydrazine scaffold provides an ideal starting point for synthesizing pyrazole-based DPP-4 inhibitors, where the THP moiety can occupy key pockets in the enzyme's active site and contribute to favorable pharmacokinetic properties.[11]

Broader Therapeutic Potential

The derivatives accessible from (Tetrahydro-2H-pyran-4-yl)hydrazine have shown a wide spectrum of biological activities. The ability to easily generate libraries of hydrazones, pyrazoles, and other heterocycles allows for screening against various targets. Documented activities for such derivatives include:

Handling, Storage, and Safety

As with all hydrazine derivatives, proper safety protocols must be strictly followed.

GHS Hazard Classification

The compound is classified as hazardous. The following table summarizes its GHS classification based on available safety data sheets for similar compounds.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[6] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[4] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[6] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

Storage and Stability

-

Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Disposal Guidelines

Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its constituent parts—the ADME-enhancing THP ring and the synthetically versatile hydrazine moiety—provide a powerful platform for the efficient synthesis of diverse and biologically relevant molecules. Its proven application in the field of DPP-4 inhibitors underscores its value, while its potential for generating novel therapeutics for other diseases remains vast. By adhering to the synthesis, handling, and application principles outlined in this guide, researchers can effectively leverage the properties of this compound to accelerate their drug discovery programs.

References

-

AA Blocks. This compound. [Online]. Available at: [Link]

-

ChemUniverse. This compound. [Online]. Available at: [Link]

-

Synthink. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Online]. Available at: [Link]

-

PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine. [Online]. Available at: [Link]

-

Zhang, Y., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

-

Cole-Parmer. (2025). Material Safety Data Sheet - Hydrazine dihydrochloride. [Online]. Available at: [Link]

-

Tanwar, O., et al. (2014). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Journal of Molecular Modeling. [Online]. Available at: [Link]

-

Karakaş, D., & Sakagami, H. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. [Online]. Available at: [Link]

-

Rodrigues, F. A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. [Online]. Available at: [Link]

-

Yokomatsu, T., et al. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Synthesis. [Online]. Available at: [Link]

-

ResearchGate. (2025). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Online]. Available at: [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. [Online].

-

Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Online]. Available at: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]

- 9. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar tetrahydropyran ring with a reactive hydrazine moiety, make it a valuable building block for the synthesis of novel therapeutic agents. The incorporation of the tetrahydropyran (THP) moiety can enhance the pharmacokinetic properties of drug candidates by reducing lipophilicity and improving aqueous solubility. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably pyrazoles, which are prevalent in many biologically active compounds.[1][2] This guide provides a comprehensive analysis of the methodologies and expected outcomes for the structural elucidation of this compound, offering a framework for its characterization in a research and development setting.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[3] For a synthetic building block like this compound, precise structural confirmation ensures the fidelity of subsequent synthetic steps and the ultimate integrity of the final active pharmaceutical ingredient (API). This guide delves into the multifaceted approach required for the comprehensive structural analysis of this compound, integrating data from various analytical techniques to build a cohesive and self-validating structural dossier.

The subject of this guide is this compound, with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O·2HCl | [4] |

| Molecular Weight | 189.09 g/mol | [5] |

| CAS Number | 1187974-47-5 | [5] |

| IUPAC Name | oxan-4-ylhydrazine;dihydrochloride | [5] |

Synthetic Pathway and Rationale

The synthesis of this compound typically proceeds through a two-step sequence, starting from the commercially available tetrahydro-4H-pyran-4-one. The choice of this pathway is dictated by the accessibility of the starting material and the efficiency of the chemical transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in absolute ethanol (10 volumes), add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.[1]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude (tetrahydro-2H-pyran-4-ylidene)hydrazine, which can be used in the next step without further purification.

Causality: The formation of the hydrazone is a classic condensation reaction. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer and is often heated to drive the reaction to completion by removing water.

Step 2: Reduction and Salt Formation

-

Dissolve the crude hydrazone from the previous step in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting free base in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Causality: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the C=N bond of the hydrazone to the corresponding hydrazine. The reaction is performed at a low temperature to control the exothermicity. The final step involves the formation of the dihydrochloride salt, which often improves the stability and handling of the compound.

Spectroscopic and Spectrometric Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Sources

An In-Depth Technical Guide to the Chemical Reactivity of (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural composition, featuring a saturated tetrahydropyran (THP) ring appended to a reactive hydrazine moiety, presents a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The THP ring often serves as a bioisostere for cyclohexane, offering improved physicochemical properties such as reduced lipophilicity, which can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. This guide provides a comprehensive exploration of the chemical properties, synthesis, and core reactivity of this compound, with a particular focus on its application in constructing key heterocyclic systems. Detailed mechanistic insights and adaptable experimental protocols are provided to empower researchers in leveraging this versatile reagent for novel molecular design and drug discovery.

Introduction: The Strategic Advantage of the Tetrahydropyran Hydrazine Scaffold

The pursuit of novel chemical entities with therapeutic potential necessitates the use of versatile and strategically functionalized building blocks. This compound (CAS Number: 1187974-47-5) has emerged as such a reagent, primarily due to the advantageous combination of its constituent parts.

-

The Hydrazine Moiety: As a potent nucleophile and a precursor to the N-N bond, the hydrazine group is fundamental to the synthesis of a vast number of nitrogen-containing heterocycles, most notably pyrazoles and indoles.

-

The Tetrahydropyran Ring: This saturated oxygen-containing heterocycle is a "privileged scaffold" in medicinal chemistry. Its inclusion in a molecule can impart favorable pharmacokinetic properties. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.

This guide will delve into the key chemical transformations of this compound, providing both the theoretical underpinnings and practical considerations for its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is paramount for its effective use.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O · 2HCl |

| Molecular Weight | 189.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar protic solvents |

Spectroscopic Characterization:

The structural integrity of (Tetrahydro-2H-pyran-4-yl)hydrazine and its derivatives is confirmed through standard spectroscopic methods. While specific spectra for the dihydrochloride salt can be obtained from commercial suppliers, the expected spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the tetrahydropyran ring, typically in the regions of δ 1.4-2.0 ppm for the axial and equatorial methylene protons and δ 3.3-4.0 ppm for the methylene protons adjacent to the oxygen atom. The methine proton attached to the nitrogen would appear further downfield. The N-H protons of the hydrazine group would likely appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon spectrum would show three distinct signals for the tetrahydropyran ring: the carbon bearing the nitrogen (C-4), the carbons adjacent to the oxygen (C-2, C-6), and the remaining methylene carbons (C-3, C-5).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations in the region of 3350-3250 cm⁻¹ and C-O stretching of the ether at approximately 1100-1000 cm⁻¹.

-

Mass Spectrometry (MS): For the free base, the molecular ion peak would be observed at m/z 116. Common fragmentation patterns would involve the loss of the hydrazine group.

Core Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophile and a precursor for cyclocondensation reactions. The dihydrochloride salt is typically neutralized in situ or prior to reaction to liberate the free hydrazine.

Knorr Pyrazole Synthesis: Construction of the Pyrazole Ring

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] This reaction is a highly efficient method for creating substituted pyrazole rings, which are prevalent in a multitude of pharmaceuticals.

Mechanism:

The reaction is typically acid-catalyzed and proceeds through the following steps:

-

Hydrazone Formation: The more reactive carbonyl group of the 1,3-dicarbonyl compound (often a ketone) undergoes nucleophilic attack by the hydrazine to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group (an ester or another ketone) in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring.

Sources

The Tetrahydropyran Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[1][3] This technical guide provides a comprehensive analysis of the tetrahydropyran moiety's role in drug discovery and development. We will delve into its fundamental physicochemical properties, conformational analysis, and its strategic application as a bioisosteric replacement to enhance pharmacokinetic profiles. Furthermore, this guide will furnish detailed synthetic protocols for the construction of functionalized THP rings and present a case study illustrating the moiety's pivotal role in the development of potent and selective therapeutic agents.

The Tetrahydropyran Ring: Physicochemical Properties and Conformational Landscape

The tetrahydropyran ring is more than just a passive structural element; its inherent properties significantly influence the overall characteristics of a drug candidate.

Physicochemical Impact

The incorporation of a THP moiety can favorably modulate a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.[5] Replacing a carbocyclic ring, such as a cyclohexane, with a THP ring can reduce lipophilicity, a key parameter in optimizing a drug's "drug-likeness."[6] This strategic replacement can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[7]

Conformational Analysis and Receptor Binding

The THP ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain.[8] Substituents on the ring can exist in either axial or equatorial positions, and the conformational preference can have a profound impact on a molecule's three-dimensional shape and its ability to bind to a protein target.[9] The gauche interactions between the ring oxygen's lone pairs and adjacent C-C bonds, as well as the anomeric effect in substituted THPs, influence the conformational equilibrium. Understanding and controlling the conformation of the THP ring is, therefore, a critical aspect of rational drug design, as the precise spatial arrangement of pharmacophoric groups is often essential for high-affinity binding.[10] X-ray crystallography studies of protein-ligand complexes have provided invaluable insights into how the THP moiety orients itself within a binding pocket to establish key interactions.[11][12]

Synthetic Strategies for Accessing Functionalized Tetrahydropyrans

The construction of substituted tetrahydropyran rings is a well-established field in organic synthesis, with several robust and diastereoselective methods available to medicinal chemists.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[13][14] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled to favor the thermodynamically more stable all-equatorial substituted product.[13]

-

Materials: Homoallylic alcohol (1.0 mmol), aldehyde (1.2 mmol), phosphomolybdic acid (PMA) (10 mol%), water (5 mL).

-

Procedure:

-

To a stirred solution of the homoallylic alcohol and aldehyde in water, add phosphomolybdic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired 4-hydroxytetrahydropyran.

-

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition (or conjugate addition) of a hydroxyl group to an α,β-unsaturated carbonyl system is another highly effective method for constructing THP rings.[15][16] This reaction can be catalyzed by either acid or base, and the stereoselectivity can often be controlled by the reaction conditions to yield either the kinetic or thermodynamic product.[15]

-

Materials: α,β-Unsaturated thioester precursor (1.0 mmol), chiral phosphoric acid catalyst (e.g., (R)-TRIP) (20 mol%), cyclohexane (solvent).

-

Procedure:

-

Dissolve the α,β-unsaturated thioester precursor in cyclohexane.

-

Add the chiral phosphoric acid catalyst to the solution.

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor by TLC or HPLC.

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran.

-

Elaboration of Functionalized THP Scaffolds

Once a core THP ring is synthesized, it can be further functionalized to introduce desired pharmacophoric elements. For instance, a 4-hydroxytetrahydropyran can be converted to a 4-azidotetrahydropyran, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to append a wide variety of substituents.[8][17]

-

Materials: Azide-functionalized tetrahydropyran (1.0 mmol), terminal alkyne (1.0 mmol), copper(II) sulfate pentahydrate (5 mol%), sodium ascorbate (10 mol%), solvent (e.g., t-BuOH/H₂O 1:1).

-

Procedure:

-

Dissolve the azide and alkyne in the solvent mixture.

-

Add the copper(II) sulfate followed by the sodium ascorbate.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting triazole product by column chromatography.

-

The Tetrahydropyran Moiety in Drug Design: A Case Study of Galectin-3 Inhibitors

The development of small-molecule inhibitors of galectin-3, a protein implicated in fibrosis, inflammation, and cancer, provides an excellent case study on the strategic use of the THP moiety.[18][19][20] Researchers at Bristol Myers Squibb sought to develop drug-like galectin-3 inhibitors with improved permeability and bioavailability by replacing a monosaccharide unit of a parent thiodisaccharide with a functionalized tetrahydropyran ring.[15][18]

Rationale and Structure-Activity Relationship (SAR)

The initial hypothesis was that a substituted THP ring could mimic the binding of the sugar in the D-subsite of the galectin-3 carbohydrate recognition domain.[20] This bioisosteric replacement aimed to reduce the number of hydrogen bond donors, thereby improving membrane permeability.[15] Systematic optimization of the substituents on the THP core led to the discovery of potent inhibitors.[19]

| Compound | R¹ | R² | Galectin-3 IC₅₀ (μM) | Aqueous Solubility (μg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) |

| Lead | - | - | 0.05 | > 200 | < 0.5 |

| 36 | F | H | 0.01 | 150 | 1.5 |

| 40 | H | OH | 0.008 | > 200 | 0.8 |

| 45 | F | OH | 0.005 | > 200 | 1.2 |

Data compiled from publicly available research.[19]

The SAR studies revealed that small, electronegative substituents at specific positions on the THP ring enhanced binding affinity.[19] For instance, the introduction of a fluorine atom and a hydroxyl group in compound 45 resulted in a highly potent inhibitor with an IC₅₀ of 5 nM.[19]

In Vivo Evaluation and Pharmacokinetics

Selected compounds were advanced to in vivo studies.[19] While some of the initial THP-containing compounds suffered from high clearance and low oral exposure, further optimization led to candidates with improved pharmacokinetic profiles.[15] The THP moiety successfully served its purpose as a bioisostere for the sugar ring, leading to potent galectin-3 inhibitors with more drug-like properties. The crystal structure of compound 45 bound to human galectin-3 (PDB: 7DF5) confirmed that the THP ring occupies the D-subsite and makes key interactions with the protein.[19]

The Tetrahydropyran Moiety in Approved Drugs: Eribulin

Eribulin (Halaven®), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, is an FDA-approved drug for the treatment of certain types of breast cancer and liposarcoma.[21][22] The complex structure of eribulin features multiple chiral centers and several heterocyclic rings, including a tetrahydropyran moiety.[22] This THP ring is an integral part of the molecule's intricate three-dimensional architecture, which is crucial for its unique mechanism of action: the inhibition of microtubule dynamics.[21] The physicochemical properties of eribulin, including its stability in solution, have been well-characterized.[23]

Conclusion

The tetrahydropyran moiety is a versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, predictable conformational behavior, and the availability of robust synthetic methodologies make it an attractive component in the design of novel therapeutics. As demonstrated by the case of galectin-3 inhibitors and the complex architecture of eribulin, the strategic incorporation of a THP ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As our understanding of the interplay between molecular structure and biological function continues to grow, the tetrahydropyran ring will undoubtedly remain a key building block in the development of the next generation of medicines.

References

-

Bristol Myers Squibb. (2021). Novel tetrahydropyran-based thiodisaccharide mimics as galectin-3 inhibitors. American Chemical Society. [Link]

-

Xu, L., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6849–6873. [Link]

-

BioWorld. (2021). Galectin-3 inhibition by tetrahydropyran-based thiodisaccharide mimics. [Link]

-

Xu, L., et al. (2021). Novel tetrahydropyran-based thiodisaccharide mimics as galectin-3 inhibitors. Morressier. [Link]

-

AMiner. (2021). Synthesis, Structure-Activity Relationships, and in Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics As Galectin-3 Inhibitors. [Link]

-

Vogt, M., et al. (2019). Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(10), 609-612. [Link]

-

Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

-

Rychnovsky, S. D., et al. (2014). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. Organic Letters, 16(19), 5044-5047. [Link]

-

Saikia, A. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry, 88(5), 3012-3021. [Link]

-

PubChem. (n.d.). Eribulin Mesylate. National Center for Biotechnology Information. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). eribulin. [Link]

-

Creative Biostructure. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]

-

Hazarika, N., et al. (2017). Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Organic & Biomolecular Chemistry, 15(9), 2011-2021. [Link]

-

ResearchGate. (2017). Diastereoselective Synthesis of Tetrahydropyrans via Prins-Ritter and Prins-arylthiolation Cyclization Reactions. [Link]

-

Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197. [Link]

-

Wikipedia. (n.d.). Eribulin. [Link]

-

ResearchGate. (2019). Synthesis of tetrahydropyrans via an intermolecular oxa-michael/michael stepwise cycloaddition. [Link]

-

ResearchGate. (2015). Tandem Nucleophilic Addition/Oxa-Michael Reaction for the Synthesis of cis-2,6-Disubstituted Tetrahydropyrans. [Link]

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link]

-

Bentham Science. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. [Link]

-

CORE. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

-

DR-NTU. (n.d.). The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis. [Link]

-

González-Bello, C. (2016). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 14(3), 56. [Link]

-

List, B., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(22), 12053–12063. [Link]

-

ResearchGate. (2020). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

-

Nick, G. L. (2003). X-ray crystallographic studies of protein-ligand interactions. Acta crystallographica. Section D, Biological crystallography, 59(Pt 7), 1167–1175. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS medicinal chemistry letters, 9(9), 846–850. [Link]

-

ResearchGate. (2021). The Design and Application of Bioisosteres in Drug Design. [Link]

-

MDPI. (2020). Protein X-ray Crystallography and Drug Discovery. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Tetrahydropyran (HMDB0258904). [Link]

-

ScienceDirect. (2017). Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]

-

Semantic Scholar. (2015). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. [Link]

-

PubMed. (2021). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

PubMed. (2007). X-ray crystallography of protein-ligand interactions. [Link]

-

ResearchGate. (2019). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

-

ResearchGate. (2003). X-ray crystallographic studies of protein-ligand interactions. [Link]

-

Mackay, H. L., et al. (2014). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton transactions (Cambridge, England : 2003), 43(35), 13190–13200. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

-

Journal of Medicinal Chemistry. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

Drug Hunter. (2025). Top 12 Most Popular Drug Hunter Case Studies of 2024. [Link]

-

ResearchGate. (2015). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. [Link]

-

Frontiers. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]

- 14. Eribulin | C40H59NO11 | CID 11354606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. broadpharm.com [broadpharm.com]

- 18. Novel tetrahydropyran-based thiodisaccharide mimics as galectin-3 inhibitors - American Chemical Society [acs.digitellinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel tetrahydropyran-based thiodisaccharide mimics as galectin-3 inhibitors [morressier.com]

- 21. Eribulin Mesylate | C41H63NO14S | CID 17755248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Eribulin - Wikipedia [en.wikipedia.org]

- 23. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrazine Moiety: A Cornerstone in Modern Heterocyclic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The synthesis of nitrogen-containing heterocyclic compounds is a foundational pillar of medicinal chemistry and materials science. Within the vast arsenal of synthetic methodologies, reactions employing the hydrazine functional group stand out for their versatility, efficiency, and historical significance. The unique electronic properties of hydrazine, specifically its potent nature as a 1,2-dinucleophile, grant access to an unparalleled diversity of five- and six-membered heterocyclic cores. This guide provides an in-depth exploration of the hydrazine group's critical role, dissecting the mechanisms of cornerstone reactions and furnishing field-proven protocols for the synthesis of key heterocyclic systems including pyrazoles, indoles, pyridazines, and indazoles. By explaining the causality behind experimental choices, this document serves as a technical resource for scientists aiming to leverage the power of hydrazine chemistry in their research and development endeavors.

The Fundamental Reactivity of the Hydrazine Group

The utility of hydrazine (H₂N-NH₂) and its derivatives in heterocyclic synthesis stems from a unique combination of two key features:

-

Potent Nucleophilicity: The adjacent lone pairs of electrons on the nitrogen atoms exhibit mutual repulsion, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This phenomenon, known as the "alpha effect," makes hydrazine a significantly stronger nucleophile than would be predicted based on its basicity alone.

-

1,2-Dinucleophile Character: The presence of two connected nucleophilic nitrogen atoms allows hydrazine to act as a "bis-nucleophile." This enables it to bridge two electrophilic centers, typically in a 1,3- or 1,4-relationship, to form stable five- or six-membered rings, respectively.

This dual reactivity profile is the engine behind its widespread use. The initial nucleophilic attack by one nitrogen atom is followed by an intramolecular cyclization via the second nitrogen, a sequence that efficiently constructs the heterocyclic core.

Caption: General reaction pathway of hydrazine with a 1,n-dielectrophile.

Synthesis of Five-Membered Heterocycles: The Power of 1,3-Difunctional Partners

The reaction of hydrazine with substrates containing two electrophilic centers separated by a single carbon atom (1,3-dielectrophiles) is a robust and widely used strategy for building five-membered rings.

Pyrazoles: The Knorr Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and reliable methods for preparing pyrazoles.[1] It involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5]

Causality in Mechanism: The reaction proceeds via the initial formation of a hydrazone at one carbonyl group. The choice of which carbonyl is attacked first can be influenced by sterics and electronics, a critical consideration for regioselectivity when using unsymmetrical dicarbonyls.[3][6] The subsequent intramolecular attack by the second hydrazine nitrogen onto the remaining carbonyl forms a cyclic hemiaminal, which then dehydrates to yield the aromatic pyrazole ring. The acidic catalyst is crucial as it protonates a carbonyl oxygen, activating it for nucleophilic attack by the weakly basic hydrazine.[2]

Caption: Mechanistic workflow for the Knorr pyrazole synthesis.

Indoles: The Fischer Indole Synthesis

Arguably one of the most famous name reactions in organic chemistry, the Fischer indole synthesis provides access to the indole core, a ubiquitous scaffold in natural products and pharmaceuticals. The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is itself formed from an arylhydrazine and an aldehyde or ketone.[7][8][9][10]

Causality in Mechanism: This reaction is not a simple condensation but a complex and elegant rearrangement.

-

Hydrazone Formation: The initial, reversible step is the condensation of the arylhydrazine and the carbonyl compound.[8]

-

Tautomerization: The hydrazone tautomerizes to its enamine form (ene-hydrazine), a crucial step that sets the stage for the key rearrangement.[8][9]

-

[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond. This is the heart of the reaction.[9][10]

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered ring.[8]

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic indole ring.[9]

The choice of acid catalyst (Brønsted acids like PPA or Lewis acids like ZnCl₂) is critical for promoting both the initial condensation and the key rearrangement step.[7][10]

Caption: Key stages of the Fischer indole synthesis mechanism.

Other Five-Membered Rings: Triazoles and Oxadiazoles

The versatility of hydrazine extends to heterocycles with more than two nitrogen atoms.

-

1,2,4-Triazoles: These can be synthesized by reacting hydrazine with amidines or by the cyclization of acylhydrazones with a nitrogen source.[11][12] A common route involves the reaction of acid hydrazides with isothiocyanates followed by cyclization. More direct methods react hydrazine hydrochloride salts with amidine reagents.[13]

-

1,3,4-Oxadiazoles: A primary route to this scaffold is the dehydration/cyclization of 1,2-diacylhydrazines, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride.[14] Alternatively, acid hydrazides can be reacted with orthoesters or cyanogen bromide to achieve the same core structure.[15][16]

Synthesis of Six-Membered Heterocycles: The 1,4-Dielectrophile Approach

When hydrazine reacts with a 1,4-dicarbonyl compound, the result is a six-membered di-aza ring system.

Pyridazines

The synthesis of the pyridazine ring is a direct extension of the Knorr synthesis. It involves the condensation of hydrazine with a 1,4-diketone or a related species.[17][18][19]

Causality in Mechanism: The reaction typically forms a dihydropyridazine intermediate through a double condensation.[17] Unlike the formation of five-membered rings, this intermediate is not aromatic and requires a subsequent oxidation step to furnish the final pyridazine.[17] Common oxidants include air, chromium trioxide, or bromine. This two-step sequence (condensation followed by oxidation) is a deliberate choice to avoid potential issues with the stereochemistry of the double bond in the 1,4-dicarbonyl precursor.[17]

Caption: General workflow for the synthesis of pyridazines from 1,4-diketones.

Fused Systems: Indazoles

Indazoles, or benzopyrazoles, are bicyclic systems of immense pharmacological importance. A powerful synthetic route involves the reaction of hydrazine with ortho-substituted benzaldehydes or benzoketones, where the ortho substituent is a good leaving group like a halogen (especially fluorine) or a nitro group.[20][21][22]

Causality in Mechanism: The reaction proceeds through an initial formation of the hydrazone. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr), where the second nitrogen of the hydrazine moiety displaces the ortho-leaving group to form the fused pyrazole ring.[20] The use of excess hydrazine can facilitate the reaction, acting as both a reactant and a base to promote the cyclization.[20][22] This method provides a practical and often high-yielding route to substituted indazoles.[21]

Summary of Key Syntheses

The following table summarizes the primary applications of hydrazine in constructing common heterocyclic cores.

| Target Heterocycle | Hydrazine Precursor | Co-Reactant | Reaction Name |

| Pyrazole | Hydrazine / Substituted Hydrazine | 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis |

| Indole | Arylhydrazine | Aldehyde / Ketone | Fischer Indole Synthesis |

| 1,2,4-Triazole | Hydrazine / Acid Hydrazide | Amidine / Isothiocyanate | (Various) |

| 1,3,4-Oxadiazole | Acid Hydrazide / Diacylhydrazine | Orthoester / Dehydrating Agent | (Various) |

| Pyridazine | Hydrazine | 1,4-Dicarbonyl Compound | Pyridazine Synthesis |

| Indazole | Hydrazine | o-Halobenzaldehyde | Indazole Synthesis |

Selected Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory safety guidelines.

Protocol 1: Knorr Synthesis of 1,3,5-Triphenyl-1H-pyrazole

-

Reactants: 1,3-Diphenyl-1,3-propanedione (1,3-dibenzoylmethane), Phenylhydrazine, Glacial Acetic Acid.

-

Procedure:

-

Dissolve 1,3-diphenyl-1,3-propanedione (10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add phenylhydrazine (10 mmol) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the mixture to room temperature and then place in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with water (2 x 10 mL).

-

Recrystallize the crude product from ethanol to yield pure 1,3,5-triphenyl-1H-pyrazole.

-

Protocol 2: Fischer Synthesis of 2-Phenylindole

-

Reactants: Phenylhydrazine, Acetophenone, Polyphosphoric Acid (PPA).

-

Procedure:

-

Hydrazone Formation (Optional Isolation): Mix phenylhydrazine (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) with a few drops of acetic acid. Reflux for 1 hour. Cool and collect the precipitated phenylhydrazone.

-

Cyclization: Add the acetophenone phenylhydrazone (10 mmol) to polyphosphoric acid (20 g) pre-heated to 100°C in a beaker with mechanical stirring.

-

Increase the temperature to 150-160°C and maintain for 10-15 minutes. The mixture will become viscous.

-

Carefully pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.

-

Neutralize the slurry with a 10% sodium hydroxide solution until basic.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

-

Protocol 3: Synthesis of 6-Fluoroindazole from 2,4-Difluorobenzaldehyde[22]

-

Reactants: 2,4-Difluorobenzaldehyde, Hydrazine hydrate (98%), 1,2-Dimethoxyethane (DME).

-

Procedure:

-

Add hydrazine hydrate (98%, 10 mL) dropwise over 5 minutes to a solution of 2,4-difluorobenzaldehyde (10 mmol) in DME (10 mL).

-

Heat the reaction mixture to reflux and maintain for 15 hours.

-

Concentrate the mixture in vacuo to a volume of approximately 10 mL.

-

Add water (10-20 mL) to the concentrated mixture to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with water, and dry to yield 6-fluoroindazole.

-

Conclusion and Future Outlook

The hydrazine moiety is an indispensable tool in the synthetic chemist's toolbox. Its inherent reactivity as a 1,2-dinucleophile provides elegant and efficient pathways to a vast spectrum of five- and six-membered nitrogen heterocycles. Classic reactions like the Knorr pyrazole and Fischer indole syntheses have not only stood the test of time but continue to be the methods of choice for accessing these important cores. The principles underlying these transformations—condensation followed by intramolecular cyclization—are fundamental to heterocyclic chemistry.

Looking forward, the field continues to evolve. Modern methodologies, such as transition-metal-catalyzed reactions that use the hydrazine group as a directing group for C-H activation and annulation, are opening new avenues for novel heterocyclic structures.[23] Despite these innovations, the foundational importance of hydrazine as a key building block remains undiminished, ensuring its central role in the future of drug discovery, materials science, and organic synthesis.

References

-

Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-72. [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

PubMed. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry. [Link]

-

Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Mohammat, M. F., et al. (2018). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

-

ChemTube3D. Synthesis of Pyridazine. [Link]

-

ACS Publications. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. [Link]

-

Elnagdi, M. H. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

ResearchGate. (2021). Synthesis of indazole using of hydrazine dicarboxylate 7a. [Link]

-

Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

-

YouTube. (2019). Synthesis of pyrazoles. [Link]

-

Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

ACS Publications. (2007). Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates. The Journal of Organic Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. [Link]

-

UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. [Link]

-

INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. [Link]

-

JETIR. (2020). STUDY OF THE SYNTHESIS OF DIHYDROCINNOLINES USING HYDRAZINE AND SUBSTITUTED AND UNSUBSTITUTED CARBONYL COMPOUNDS. [Link]

-

Iraqi Journal of Science. (2013). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

ResearchGate. (2013). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. [Link]

-

Liberty University. (2018). Synthesis and Characterization of Unique Pyridazines. [Link]

-

YouTube. (2021). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

American Chemical Society. (2021). Synthesis and Screening of New[3][20][21]Oxadiazole,[2][20][21]Triazole, and[2][20][21]Triazolo. [Link]

-

ResearchGate. Paal–Knorr pyrrole synthesis. [Link]

-

NIH. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

-

ResearchGate. Knorr Pyrazole Synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

-

Chemistry of Heterocyclic Compounds. (2008). METHODS FOR THE SYNTHESIS OF CINNOLINES. [Link]

-

ResearchGate. Review articles in HETEROCYCLIC COMPOUNDS. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

-

Semantic Scholar. (2009). The use of polyanions of hydrazines in the synthesis of heterocycles. [Link]

-

PMC - NIH. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. [Link]

-

Current issues in pharmacy and medicine: science and practice. (2022). Heterocyclizations based on N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides: functionalized azoles and their antimicrobial activity. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 13. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 14. eprints.utar.edu.my [eprints.utar.edu.my]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. chemtube3d.com [chemtube3d.com]

- 18. iglobaljournal.com [iglobaljournal.com]

- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

The Tetrahydropyran Hydrazine Scaffold: A Privileged Substructure in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine, a unique heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry. Its distinct structural features, which combine a polar tetrahydropyran (THP) ring with a reactive hydrazine moiety, position it as a versatile starting material for the synthesis of novel therapeutic agents. The THP ring, often considered a "privileged scaffold," is prevalent in a wide array of biologically active compounds, where it can enhance physicochemical properties critical for clinical success, such as solubility and metabolic stability. This guide provides a comprehensive exploration of the applications of (tetrahydro-2H-pyran-4-yl)hydrazine in drug discovery, with a focus on its role in the development of kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into the synthetic utility, structure-activity relationships, and biological significance of molecules derived from this promising chemical entity.

The Tetrahydropyran Moiety: A Cornerstone in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in numerous natural products and approved drugs underscores its significance in medicinal chemistry. The inclusion of the THP moiety in drug candidates is often a deliberate strategy to optimize their pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties and Their Implications:

-

Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which generally leads to enhanced aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for oral bioavailability.

-

Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to more electron-rich aromatic or other heterocyclic systems. This can lead to a longer half-life and an improved pharmacokinetic profile.

-

Reduced Lipophilicity: The THP moiety is less lipophilic than a cyclohexane ring, which can be advantageous in mitigating off-target effects and improving a drug's overall safety profile.[1]

-

Scaffold Rigidity and Vectorial Projection: The chair conformation of the THP ring provides a rigid scaffold that allows for the precise spatial orientation of substituent groups, enabling optimal interactions with biological targets.

These favorable properties have led to the incorporation of the THP scaffold into a diverse range of therapeutic agents, including antiviral, anticancer, and antidiabetic drugs.[2][3]

Synthesis and Reactivity of (Tetrahydro-2H-pyran-4-yl)hydrazine

(Tetrahydro-2H-pyran-4-yl)hydrazine is a key intermediate that can be synthesized from readily available starting materials. A common and efficient method is the reductive amination of tetrahydro-4H-pyran-4-one.

Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

Reaction Scheme:

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the formation of the hydrazone by thin-layer chromatography (TLC).

-

-

Reduction:

-

After the completion of hydrazone formation, cool the reaction mixture to 0 °C.

-

Add a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (Tetrahydro-2H-pyran-4-yl)hydrazine.

-

The hydrazine moiety of (Tetrahydro-2H-pyran-4-yl)hydrazine is a versatile functional group that can participate in a variety of chemical transformations to build more complex molecular architectures. A particularly useful reaction is the formation of pyrazoles through condensation with 1,3-dicarbonyl compounds. This reaction is a cornerstone in the synthesis of many biologically active molecules.

Applications in Kinase Inhibitor Discovery: The Case of ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][4] The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. The tetrahydropyran scaffold has been successfully incorporated into potent ALK inhibitors.

A notable example is the ALK inhibitor N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide , described in patent US9649306B2.[5][6][7] While this molecule features a tetrahydropyran-4-ylamino group rather than a direct derivative of the hydrazine, its synthesis highlights the utility of the tetrahydropyran-4-yl core in this therapeutic class.

Structure-Activity Relationship (SAR) Insights:

The tetrahydropyran-4-ylamino group in this ALK inhibitor occupies a specific region of the ATP-binding pocket of the ALK kinase domain. The THP ring's properties contribute favorably to the overall profile of the molecule:

| Feature | Contribution |

| THP Oxygen | Acts as a hydrogen bond acceptor, potentially interacting with amino acid residues in the binding pocket or improving solubility. |

| Ring Conformation | Provides a rigid anchor to correctly position the rest of the molecule for optimal binding. |

| Physicochemical Properties | Contributes to a favorable balance of solubility and lipophilicity, enhancing the drug-like properties of the inhibitor. |

Illustrative Synthetic Workflow

The synthesis of such complex molecules involves a multi-step process. A key transformation would be the introduction of the tetrahydropyran-4-ylamino moiety.

Caption: Synthetic workflow for an ALK inhibitor.

ALK Signaling Pathway in Cancer

Understanding the signaling pathway targeted by an inhibitor is crucial for rational drug design. ALK activation, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.

Caption: General synthesis of a pyrazolopyrimidine core.

Emerging Applications and Future Perspectives

The versatile nature of the (tetrahydro-2H-pyran-4-yl)hydrazine scaffold suggests its potential utility in other therapeutic areas.

-

Galectin-3 Inhibitors: Galectin-3 is a β-galactoside-binding protein implicated in cancer, inflammation, and fibrosis. [2][8]The tetrahydropyran ring has been successfully employed as a monosaccharide mimic in the design of potent galectin-3 inhibitors. [2][3][8]The hydrazine moiety could serve as a handle for further functionalization to enhance binding affinity and selectivity.

-

GPCR Modulators: G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, is a promising area of research. [9][10][11][12][13][14]The rigid, three-dimensional structure of the tetrahydropyran ring makes it an attractive scaffold for the design of GPCR modulators that can induce specific conformational changes in the receptor.

Conclusion